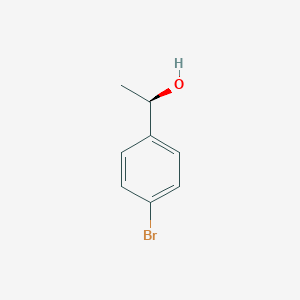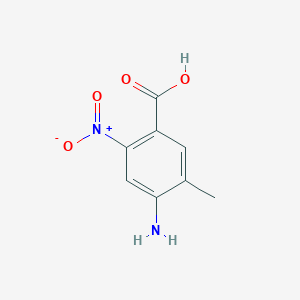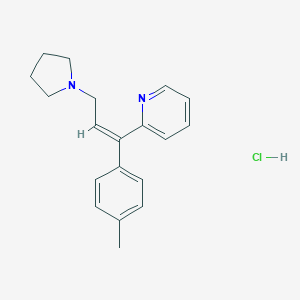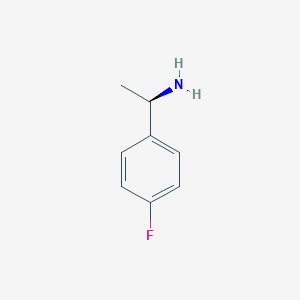![molecular formula C12H10BrNO2S B152139 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 138568-62-4](/img/structure/B152139.png)
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic acid, also known as BTPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In plants, it has been shown to control the growth of pathogens and pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is its potential use in the development of new antibiotics. It may also have applications in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. It has been found to exhibit anti-inflammatory and anti-cancer properties, inhibit the growth of bacteria and fungi, and control plant diseases and pests. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-bromo-4-(thiazol-2-yl)phenol with propionic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. This method has been optimized to produce high yields of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid with excellent purity.
Aplicaciones Científicas De Investigación
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been investigated for its ability to control plant diseases and pests. Additionally, it has been studied for its potential use in environmental science as a pollutant remediation agent.
Propiedades
Número CAS |
138568-62-4 |
|---|---|
Nombre del producto |
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid |
Fórmula molecular |
C12H10BrNO2S |
Peso molecular |
312.18 g/mol |
Nombre IUPAC |
2-[3-bromo-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10BrNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
Clave InChI |
UEECYTBRMOSSRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



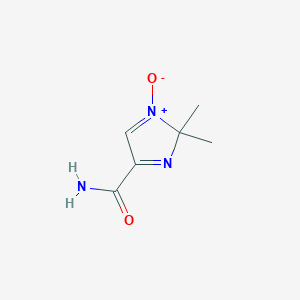
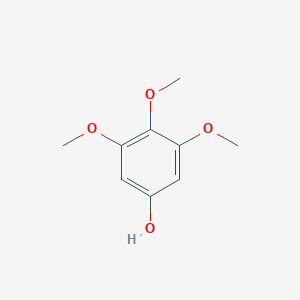
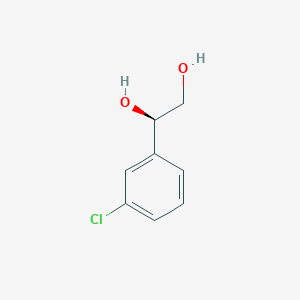
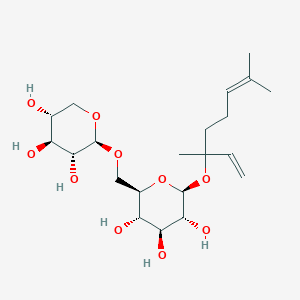
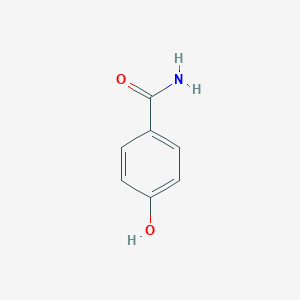
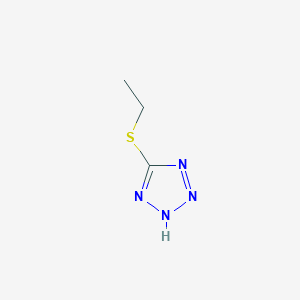

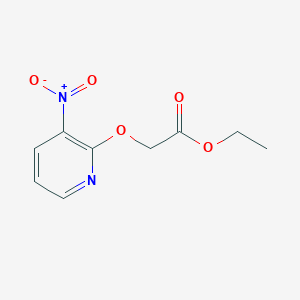
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
